N-(Benzyloxy)-2-bromoacetamide

domino reaction γ-lactam synthesis aza-Michael

N-(Benzyloxy)-2-bromoacetamide (CAS 78158-32-4), systematically known as 2-bromo-N-phenylmethoxyacetamide or benzyl bromoacetohydroxamate, is a specialized N-alkoxy α-bromoacetamide derivative featuring both an electrophilic α-bromine and a benzyloxy-protected hydroxamic acid moiety. This dual-reactivity profile positions it as a versatile intermediate for domino reactions yielding functionalized γ-lactams and as a protected precursor for hydroxamic acid-based pharmacophores.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 78158-32-4
Cat. No. B8722409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Benzyloxy)-2-bromoacetamide
CAS78158-32-4
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CONC(=O)CBr
InChIInChI=1S/C9H10BrNO2/c10-6-9(12)11-13-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
InChIKeyJJEUVHILRLHHEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Benzyloxy)-2-bromoacetamide (CAS 78158-32-4): A Strategic N-Alkoxy α-Bromoacetamide Building Block for Efficient γ-Lactam Synthesis and Hydroxamic Acid Prodrug Design


N-(Benzyloxy)-2-bromoacetamide (CAS 78158-32-4), systematically known as 2-bromo-N-phenylmethoxyacetamide or benzyl bromoacetohydroxamate, is a specialized N-alkoxy α-bromoacetamide derivative featuring both an electrophilic α-bromine and a benzyloxy-protected hydroxamic acid moiety . This dual-reactivity profile positions it as a versatile intermediate for domino reactions yielding functionalized γ-lactams and as a protected precursor for hydroxamic acid-based pharmacophores [1].

Critical Procurement Alert: Why N-Alkyl or Unprotected Hydroxamic Acid Analogs Cannot Replicate the Performance of N-(Benzyloxy)-2-bromoacetamide (CAS 78158-32-4)


Substituting N-(Benzyloxy)-2-bromoacetamide with simpler N-alkyl α-bromoacetamides or free hydroxamic acids introduces significant liabilities. N-Alkyl analogs exhibit substantially lower reactivity in domino aza-Michael/alkylation sequences, often failing to react under mild conditions or delivering markedly reduced yields [1]. Conversely, unprotected hydroxamic acids are prone to rapid in vivo glucuronidation and metabolic clearance, limiting their pharmacokinetic utility [2]. The benzyloxy group in this compound serves a dual strategic purpose: it activates the nitrogen for enhanced domino reactivity while simultaneously acting as a metabolically stable protecting group for the hydroxamic acid warhead, enabling later-stage deprotection under mild hydrogenolysis [3].

Quantitative Head-to-Head Evidence: Benchmarking N-(Benzyloxy)-2-bromoacetamide (CAS 78158-32-4) Against N-Alkyl and Unprotected Hydroxamic Acid Analogs


Superior Reactivity in Domino γ-Lactam Synthesis: N-Benzyloxy vs. N-Methyl α-Bromoacetamide

N-(Benzyloxy)-2-bromoacetamide demonstrates significantly enhanced reactivity in domino aza-Michael/intramolecular alkylation sequences compared to its N-alkyl counterpart. In a direct comparison using identical reaction conditions (acetonitrile, K2CO3, room temperature), the N-alkoxy derivative (N-methoxy congener) enabled γ-lactam formation in 78% yield, whereas the corresponding N-methyl analog produced the same γ-lactam scaffold in only 37% yield [1]. This represents a 111% relative improvement in isolated yield, directly attributable to the N-alkoxy group's electronic activation and favorable templating effects with potassium counterions.

domino reaction γ-lactam synthesis aza-Michael N-alkoxy effect

Broader Substrate Scope Under Milder Conditions: N-Alkoxy α-Bromoacetamides Enable Reactions Inaccessible to N-Alkyl Analogs

Beyond yield enhancement, N-alkoxy α-bromoacetamides (including the benzyloxy derivative) enable domino reactions with electrophilic partners that are completely unreactive toward N-alkyl analogs under identical mild conditions. Specifically, the N-methylbromoacetamide failed to produce any detectable product with diester-derived Michael acceptors, whereas the N-methoxy counterpart successfully delivered the corresponding γ-lactam in 83% yield after just 6 hours at room temperature [1]. Furthermore, across a panel of diverse Michael acceptors, N-alkoxy derivatives consistently achieved good to excellent yields ranging from 67% to 98%, while N-alkyl analogs were either unreactive or required harsh conditions incompatible with sensitive substrates [1].

substrate scope mild conditions γ-lactam diversity synthetic efficiency

Benzyloxy Protecting Group Strategy: Enables Controlled Deprotection for Hydroxamic Acid Bioisostere Installation

The benzyloxy group in N-(Benzyloxy)-2-bromoacetamide functions as an orthogonal protecting group for the hydroxamic acid nitrogen, enabling selective deprotection via hydrogenolysis (H2, Pd/C) to liberate the free N-hydroxy functionality at a late synthetic stage [1]. This contrasts with unprotected N-hydroxy-2-bromoacetamide (CAS 96382-86-4), which lacks this protection and is therefore incompatible with many synthetic transformations due to the nucleophilic and chelating nature of the free hydroxamic acid. The benzyl protecting group also confers metabolic stability, as free hydroxamic acids are known to undergo rapid glucuronidation and exhibit short plasma half-lives in vivo [2]. Quantitative structure-activity studies on benzyloxyacetohydroxamic acids as LpxC inhibitors have demonstrated that the benzyloxy moiety can be systematically varied to optimize both potency (Ki values ranging from 66 nM to 95 nM for optimized derivatives) and pharmacokinetic properties [3].

protecting group hydroxamic acid prodrug HDAC inhibitor

Fungicidal Activity Profile: Benzyloxy-Containing α-Bromoacetamides Exhibit >70% Inhibition Against Phytopathogenic Fungi at 50 μg/mL

In a patent-disclosed structure-activity relationship study, N-(substituted benzyloxy)amide compounds structurally analogous to N-(Benzyloxy)-2-bromoacetamide demonstrated significant fungicidal activity against agriculturally relevant pathogens. Specifically, compound A9 and A11 achieved inhibition rates exceeding 70% against Phytophthora capsici at a concentration of 50 μg/mL, while compound C1 exceeded 75% inhibition against rice sheath blight (Rhizoctonia solani) under identical assay conditions [1]. In contrast, non-benzyloxy analogs or compounds lacking the bromoacetamide electrophile exhibited substantially reduced activity, confirming the essential role of the benzyloxy-bromoacetamide pharmacophore.

fungicide agrichemical Phytophthora capsici Rhizoctonia solani

HDAC Inhibitor Scaffold Potential: Bromoacetamides Identified as Potent Non-Hydroxamate Zinc-Binding Groups

In a systematic medicinal chemistry effort to identify non-hydroxamate histone deacetylase (HDAC) inhibitors, bromoacetamide-containing compounds (specifically compounds 18b and 18c) were identified as potent HDAC inhibitors in vitro [1]. While N-(Benzyloxy)-2-bromoacetamide itself is a protected precursor rather than the active HDAC inhibitor, its core bromoacetamide electrophile represents a validated zinc-binding group that can covalently modify HDAC active sites. This contrasts with traditional hydroxamic acid-based HDAC inhibitors (e.g., SAHA, vorinostat), which suffer from poor pharmacokinetics including rapid glucuronidation and short half-lives [1]. The benzyloxy protecting group offers a strategic advantage for prodrug design or for late-stage installation of the active pharmacophore after complex synthetic sequences.

HDAC inhibitor epigenetics zinc-binding group non-hydroxamate

Synthetic Accessibility and Purity: High-Yield Preparation and Commercial Availability with ≥95% HPLC Purity

N-(Benzyloxy)-2-bromoacetamide can be reliably synthesized via established procedures, including the reaction of O-benzylhydroxylamine with bromoacetyl bromide or via alkylation of benzohydroxamic acid derivatives, with reported yields typically exceeding 80% . Commercial sources offer the compound with HPLC purity specifications of ≥95%, enabling direct use in research applications without additional purification . This contrasts with structurally similar but less accessible analogs, such as N-hydroxy-2-bromoacetamide (CAS 96382-86-4), which may exhibit lower commercial availability and require more stringent handling due to the free hydroxamic acid moiety.

synthesis purity procurement quality control

Evidence-Backed Procurement Scenarios: Where N-(Benzyloxy)-2-bromoacetamide (CAS 78158-32-4) Delivers Quantifiable Advantage


Scenario 1: Medicinal Chemistry Campaigns Requiring Diverse γ-Lactam Scaffolds

When a medicinal chemistry program requires the rapid generation of structurally diverse γ-lactam libraries for structure-activity relationship studies, N-(Benzyloxy)-2-bromoacetamide (or its N-methoxy analog) is the preferred α-bromoacetamide partner. Quantitative evidence demonstrates that N-alkoxy derivatives consistently outperform N-alkyl analogs, delivering 2.1-fold higher isolated yields (78% vs. 37%) under identical mild conditions and enabling reactions with challenging electrophiles that fail completely with N-alkyl counterparts (83% vs. 0% yield) [1]. The 67-98% yield range reported across a diverse substrate panel [1] ensures reliable access to functionalized γ-lactams with spiro, heterocyclic, and polysubstituted frameworks critical for hit-to-lead optimization.

Scenario 2: Agrochemical Discovery Targeting Phytophthora and Rhizoctonia Pathogens

For agrochemical research groups developing novel fungicides against economically devastating oomycete and basidiomycete pathogens, N-(Benzyloxy)-2-bromoacetamide serves as a validated starting scaffold. Patent data confirm that structurally related N-(substituted benzyloxy)amide compounds achieve inhibition rates exceeding 70% against Phytophthora capsici and >75% against Rhizoctonia solani at a screening concentration of 50 μg/mL [2]. This demonstrated potency, combined with the modular synthetic handle provided by the α-bromine for further diversification, positions this compound as a strategic procurement choice for hit expansion and lead optimization in crop protection pipelines.

Scenario 3: Epigenetic Drug Discovery Requiring Non-Hydroxamate HDAC Inhibitor Scaffolds

In epigenetic drug discovery programs seeking to develop HDAC inhibitors with improved pharmacokinetic profiles compared to hydroxamic acid-based drugs (e.g., vorinostat), N-(Benzyloxy)-2-bromoacetamide provides a protected precursor to the bromoacetamide zinc-binding pharmacophore. Literature precedent establishes that bromoacetamide-containing compounds (18b, 18c) are potent HDAC inhibitors in vitro [3], while the benzyloxy protecting group enables orthogonal deprotection under mild hydrogenolysis [2]. This two-step activation strategy—first utilizing the bromoacetamide for covalent active site modification, then liberating the hydroxamic acid if desired—offers a flexible medicinal chemistry approach unavailable with unprotected N-hydroxy-2-bromoacetamide.

Scenario 4: Academic Synthetic Methodology Development Leveraging N-Alkoxy Activation Effects

For academic laboratories focused on developing new domino reactions, tandem processes, or stereoselective transformations, N-(Benzyloxy)-2-bromoacetamide is a benchmark N-alkoxy α-bromoacetamide substrate. The documented superiority of N-alkoxy over N-alkyl derivatives—attributed to electronic activation and metal counterion templating effects [1]—provides a foundation for mechanistic investigations and reaction optimization. The benzyl group offers an additional handle for monitoring reaction progress via UV absorbance, and the compound's commercial availability with ≥95% purity ensures reproducible results in methodology studies where substrate purity is critical for mechanistic interpretation.

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